Cas no 882339-76-6 (8-methylquinoline-5-sulfonamide)

8-methylquinoline-5-sulfonamide 化学的及び物理的性質
名前と識別子
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- 5-Quinolinesulfonamide, 8-methyl-
- 8-methylquinoline-5-sulfonamide
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- MDL: MFCD07537071
- インチ: 1S/C10H10N2O2S/c1-7-4-5-9(15(11,13)14)8-3-2-6-12-10(7)8/h2-6H,1H3,(H2,11,13,14)
- InChIKey: LYNIXGIKCQIITB-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=C(S(N)(=O)=O)C=CC=2C)C=CC=1
8-methylquinoline-5-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-270575-0.05g |
8-methylquinoline-5-sulfonamide |
882339-76-6 | 95.0% | 0.05g |
$468.0 | 2025-02-20 | |
Enamine | EN300-270575-5g |
8-methylquinoline-5-sulfonamide |
882339-76-6 | 90% | 5g |
$1614.0 | 2023-09-11 | |
Enamine | EN300-270575-10g |
8-methylquinoline-5-sulfonamide |
882339-76-6 | 90% | 10g |
$2393.0 | 2023-09-11 | |
Enamine | EN300-270575-0.1g |
8-methylquinoline-5-sulfonamide |
882339-76-6 | 95.0% | 0.1g |
$490.0 | 2025-02-20 | |
Enamine | EN300-270575-0.25g |
8-methylquinoline-5-sulfonamide |
882339-76-6 | 95.0% | 0.25g |
$513.0 | 2025-02-20 | |
Enamine | EN300-270575-1g |
8-methylquinoline-5-sulfonamide |
882339-76-6 | 90% | 1g |
$557.0 | 2023-09-11 | |
1PlusChem | 1P027SPQ-100mg |
8-methylquinoline-5-sulfonamide |
882339-76-6 | 95% | 100mg |
$668.00 | 2024-04-20 | |
Enamine | EN300-270575-10.0g |
8-methylquinoline-5-sulfonamide |
882339-76-6 | 95.0% | 10.0g |
$2393.0 | 2025-02-20 | |
Enamine | EN300-270575-5.0g |
8-methylquinoline-5-sulfonamide |
882339-76-6 | 95.0% | 5.0g |
$1614.0 | 2025-02-20 | |
Enamine | EN300-270575-1.0g |
8-methylquinoline-5-sulfonamide |
882339-76-6 | 95.0% | 1.0g |
$557.0 | 2025-02-20 |
8-methylquinoline-5-sulfonamide 関連文献
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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7. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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9. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
8-methylquinoline-5-sulfonamideに関する追加情報
8-Methylquinoline-5-Sulfonamide (CAS No. 882339-76-6): A Comprehensive Overview
8-Methylquinoline-5-sulfonamide is a chemical compound with the CAS registry number 882339-76-6. This compound belongs to the class of sulfonamides, which are widely studied for their potential applications in pharmaceuticals, materials science, and analytical chemistry. The structure of 8-methylquinoline-5-sulfonamide consists of a quinoline ring system with a methyl group at position 8 and a sulfonamide group at position 5. This unique combination of functional groups makes it a versatile molecule with intriguing chemical and biological properties.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 8-methylquinoline-5-sulfonamide through various routes. One common approach involves the condensation of o-aminophenol derivatives with aldehydes or ketones, followed by sulfonation and amidation steps. Researchers have also explored the use of microwave-assisted synthesis to enhance reaction efficiency and yield. These methods not only improve the scalability of production but also pave the way for further modifications to tailor the compound's properties for specific applications.
The quinoline skeleton in 8-methylquinoline-5-sulfonamide is known for its aromatic stability and ability to participate in various chemical reactions. The presence of the sulfonamide group introduces additional functionality, such as hydrogen bonding capacity and potential for bioisosteric replacements in drug design. Recent studies have highlighted the role of this compound as a building block in medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive molecules.
In terms of biological activity, 8-methylquinoline-5-sulfonamide has shown promise in several areas. For instance, it has been investigated as a potential anti-inflammatory agent due to its ability to modulate key enzymes involved in inflammatory pathways. Additionally, its sulfonamide group confers ion channel modulatory effects, making it a candidate for treating conditions such as epilepsy and pain management.
Recent research has also focused on the application of 8-methylquinoline-5-sulfonamide in materials science. Its aromatic structure and functional groups make it suitable for use in organic electronics, particularly as a component in light-emitting diodes (LEDs) and photovoltaic devices. Studies have demonstrated that this compound can act as an electron transport layer, enhancing device performance by improving charge mobility and reducing recombination losses.
The synthesis and characterization of 8-methylquinoline-5-sulfonamide have been extensively documented in scientific literature. For example, a study published in *Journal of Medicinal Chemistry* explored its role as a scaffold for developing novel anticancer agents. The compound's ability to inhibit specific oncogenic pathways has garnered significant attention from researchers in oncology.
Moreover, 8-methylquinoline-5-sulfonamide has been utilized as a fluorescent probe for sensing applications. Its fluorescence properties can be tuned by modifying substituents on the quinoline ring, enabling its use in detecting metal ions, pH changes, and other analytes with high sensitivity.
In conclusion, 8-methylquinoline-5-sulfonamide (CAS No. 882339-76-6) is a multifaceted compound with diverse applications across various fields. Its unique structure and functional groups make it an attractive target for both academic research and industrial development. As ongoing studies continue to uncover new potentials for this compound, it is poised to play an increasingly important role in advancing science and technology.
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